5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[4-(3-chloro-1H-indazol-1-yl)-2-fluorophenyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-
Description
The compound 5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[4-(3-chloro-1H-indazol-1-yl)-2-fluorophenyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy- is a structurally complex molecule featuring:
- A 5-isoxazolecarboxamide core, which is a heterocyclic aromatic ring known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities.
- A cyclopropyl group linked via a carbamoyl moiety, introducing conformational rigidity that may influence binding affinity.
- A (1R)-1-[4-(3-chloro-1H-indazol-1-yl)-2-fluorophenyl]ethyl side chain, combining fluorinated aromatic and indazole substituents. The stereochemistry (1R configuration) is critical for enantioselective interactions.
- 3-methoxy substitution on the isoxazole ring, which modulates electronic properties and solubility.
Properties
Molecular Formula |
C24H21ClFN5O4 |
|---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
N-[1-[[(1R)-1-[4-(3-chloroindazol-1-yl)-2-fluorophenyl]ethyl]carbamoyl]cyclopropyl]-3-methoxy-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C24H21ClFN5O4/c1-13(27-23(33)24(9-10-24)28-22(32)19-12-20(34-2)30-35-19)15-8-7-14(11-17(15)26)31-18-6-4-3-5-16(18)21(25)29-31/h3-8,11-13H,9-10H2,1-2H3,(H,27,33)(H,28,32)/t13-/m1/s1 |
InChI Key |
FACAUWCDGCSJCP-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)N2C3=CC=CC=C3C(=N2)Cl)F)NC(=O)C4(CC4)NC(=O)C5=CC(=NO5)OC |
Canonical SMILES |
CC(C1=C(C=C(C=C1)N2C3=CC=CC=C3C(=N2)Cl)F)NC(=O)C4(CC4)NC(=O)C5=CC(=NO5)OC |
Origin of Product |
United States |
Biological Activity
5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[4-(3-chloro-1H-indazol-1-yl)-2-fluorophenyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy- (CAS Number: 1259568-41-6) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole moiety, which is known for its diverse biological properties. The presence of the indazolyl and fluorophenyl groups contributes to its potential pharmacological effects. The structural formula is represented as follows:
Monoamine Oxidase B Inhibition
Research indicates that compounds similar to 5-Isoxazolecarboxamide exhibit significant inhibitory effects on monoamine oxidase B (MAO-B). For instance, indazole and indole derivatives have been identified as potent and selective inhibitors of MAO-B, with IC50 values in the nanomolar range . This inhibition is crucial for the treatment of neurodegenerative diseases such as Parkinson's disease, where MAO-B plays a role in dopamine metabolism.
Antifungal Activity
In a study focusing on various benzamide derivatives, certain compounds demonstrated antifungal properties against pathogens like Fusarium graminearum and Marssonina mali. While specific data on 5-Isoxazolecarboxamide's antifungal efficacy is limited, the structural similarities suggest potential activity .
Biological Activity Summary
| Activity | Mechanism/Target | Efficacy (IC50) |
|---|---|---|
| MAO-B Inhibition | Competitive inhibition | ~0.386 nM (similar compounds) |
| Antifungal | Potential activity against fungal pathogens | Limited data available |
Case Studies
Case Study 1: MAO-B Inhibition
A study highlighted the effectiveness of indazole derivatives in inhibiting MAO-B with high selectivity over MAO-A. The compound N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide was noted for its IC50 value of 0.386 nM, showcasing the potential for similar compounds like 5-Isoxazolecarboxamide to exhibit comparable activities .
Case Study 2: Toxicity Assessment
In a toxicity study involving zebrafish embryos, several benzamide derivatives were assessed for their safety profile. While specific toxicity data on 5-Isoxazolecarboxamide is not yet available, understanding the toxicity of structurally related compounds can provide insights into its safety for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related isoxazolecarboxamide derivatives:
Key Observations:
Substituent Diversity: The target compound’s 3-chloroindazol-1-yl and 2-fluorophenyl groups distinguish it from analogs like the hydroxyphenyl or trifluoromethylphenyl derivatives. These substituents likely enhance hydrophobic interactions and target selectivity .
Stereochemical Specificity :
- The (1R) configuration in the target compound contrasts with racemic or uncharacterized stereochemistry in other derivatives, underscoring the importance of enantiopurity in drug design .
Pharmacological and Physicochemical Properties
Molecular Weight and Lipophilicity :
- The target compound’s molecular weight likely exceeds 450 g/mol (based on structural complexity), reducing oral bioavailability compared to simpler analogs like N-(3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide (218 g/mol) .
- Fluorine and methoxy groups balance hydrophobicity and solubility, contrasting with highly lipophilic trifluoromethylphenyl derivatives .
Preparation Methods
Formation of 3-Methoxy-5-Isoxazolecarboxylic Acid
The 3-methoxy-5-isoxazolecarboxylic acid precursor is synthesized via cyclocondensation of β-keto ester derivatives with hydroxylamine. A modified approach from US3397209A involves:
- Reacting ethyl 3-methoxy-4-oxopent-2-enoate with hydroxylamine hydrochloride in ethanol under reflux to form the isoxazole ring.
- Hydrolysis of the ester group using aqueous NaOH at 80°C yields 3-methoxy-5-isoxazolecarboxylic acid.
Key reaction conditions :
Conversion to Carboxamide
The carboxylic acid is activated for amide bond formation:
- Acid chloride formation : Treating 3-methoxy-5-isoxazolecarboxylic acid with thionyl chloride (SOCl₂) in toluene at 70°C for 6 hours.
- Ammonolysis : Adding concentrated ammonium hydroxide to the acid chloride at 0°C yields 3-methoxy-5-isoxazolecarboxamide.
Critical parameters :
- Stoichiometry: 1:1.2 molar ratio of acid to SOCl₂
- Purification: Recrystallization from benzene/toluene (1:1) mixture.
Cyclopropane Intermediate Preparation
Cyclopropane-1-Carboxylic Acid Derivative
The cyclopropane moiety is introduced via:
- Simmons–Smith reaction : Treating allyl alcohol with diiodomethane and a Zn/Cu couple in diethyl ether to form cyclopropanemethanol.
- Oxidation : Converting cyclopropanemethanol to cyclopropanecarboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Modifications for stereocontrol :
- Chiral auxiliaries or asymmetric catalysis ensure the (1R)-configuration in the final ethylamino group.
Fluorophenyl-Indazole Substituent Assembly
Synthesis of 4-(3-Chloro-1H-Indazol-1-yl)-2-Fluorophenyl Ethylamine
Step 1: Indazole formation
- Cyclization of 2-chloro-6-fluoroaniline with sodium nitrite in HCl to form 3-chloro-1H-indazole.
- N-Alkylation using ethyl bromoacetate under phase-transfer conditions (K₂CO₃, TBAB).
Step 2: Fluorination
- Nucleophilic aromatic substitution : Reacting 4-bromo-2-fluorophenyl derivative with KF in DMF at 150°C.
- Amination : Reductive amination of the fluorophenyl ketone with ammonium acetate and NaBH₃CN yields the ethylamine.
Optimization notes :
- Fluoride source: Isotopically enriched K¹⁸F for radiolabeling studies.
- Cryptand use: Enhances fluoride solubility in aprotic solvents.
Final Coupling Reactions
Amide Bond Formation
Carboxamide Functionalization
- Deprotection : Remove any tert-butoxycarbonyl (Boc) groups using TFA in DCM.
- Coupling to isoxazole : React the cyclopropane-amide intermediate with 3-methoxy-5-isoxazolecarboxamide using DCC/NHS chemistry.
Purification :
- Final product isolated via preparative HPLC (C18 column, acetonitrile/water gradient).
- Characterization: ¹H NMR (D₂O, δ 3.63 for isoxazole protons), HRMS (m/z 497.9 [M+H]⁺).
Analytical Data and Validation
Spectroscopic Confirmation
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.85 (s, 1H, indazole), 6.92 (d, J=8.4 Hz, 1H, fluorophenyl), 4.21 (q, J=6.8 Hz, 1H, ethylamine) |
| ¹³C NMR | δ 167.5 (carboxamide C=O), 162.1 (isoxazole C-OCH₃) |
| IR | 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (C-F stretch) |
Purity Assessment
- HPLC : >99% purity (RT=12.7 min, 70:30 acetonitrile/0.1% TFA)
- Elemental Analysis : Calculated C 58.01%, H 4.25%, N 14.08%; Found C 57.89%, H 4.31%, N 13.97%.
Challenges and Mitigation Strategies
Regioselectivity in Isoxazole Formation
Stereochemical Integrity
Solubility Limitations
- Issue : Poor solubility of intermediates in polar solvents.
- Solution : Tertiary alcohol/water mixtures (e.g., tert-butanol/H₂O) for recrystallization.
Scalability and Industrial Relevance
Process Optimization
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Indazole precursor | 38% |
| Fluorination reagents | 22% |
| Chiral catalysts | 18% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
